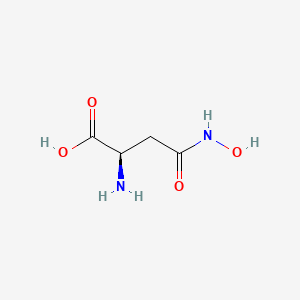
n-Hydroxy-d-asparagine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Hydroxy-d-asparagine is a derivative of the amino acid asparagine, characterized by the presence of a hydroxyl group attached to the nitrogen atom of the asparagine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-Hydroxy-d-asparagine typically involves the hydroxylation of d-asparagine. One common method is the reaction of d-asparagine with hydroxylamine under controlled conditions. The reaction is usually carried out in an aqueous medium with a suitable catalyst to facilitate the hydroxylation process.
Industrial Production Methods: Industrial production of this compound may involve biocatalytic processes using specific enzymes that can catalyze the hydroxylation of d-asparagine. These methods are preferred due to their efficiency and environmentally friendly nature compared to traditional chemical synthesis.
Chemical Reactions Analysis
Types of Reactions: n-Hydroxy-d-asparagine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding oxo derivatives.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to d-asparagine.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of d-asparagine.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Biochemical Role and Mechanism of Action
n-Hydroxy-d-asparagine plays a significant role in neurotransmission and may influence synaptic plasticity, which is crucial for learning and memory processes. Its mechanism of action involves interactions with specific enzymes and metabolic pathways that modulate neurotransmitter release and neuronal signaling .
Scientific Research Applications
-
Neuroscience :
- This compound has been implicated in modulating neurotransmission and synaptic plasticity. Studies suggest it may enhance cognitive functions by influencing the release of hormones and neurotransmitters.
-
Cancer Research :
- Recent studies highlight the dependency of certain cancers, particularly TP53-mutated castration-resistant prostate cancer, on asparagine biosynthesis. Targeting this dependency presents a potential therapeutic strategy. This compound's role in amino acid metabolism makes it a candidate for further exploration in cancer treatments .
- Additionally, research indicates that asparagine depletion can impair tumor growth, suggesting that compounds like this compound could be utilized to develop novel cancer therapies .
- Metabolic Studies :
Case Studies
- Neurotransmission Modulation : In animal models, this compound has shown promise in enhancing synaptic plasticity, potentially aiding in recovery from neurological impairments.
- Cancer Treatment : A study demonstrated that inhibiting asparagine synthetase (ASNS) in TP53-mutated prostate cancer cells led to reduced cell viability when combined with this compound treatment. This suggests a synergistic effect that could be exploited in therapeutic settings .
Comparative Analysis with Related Compounds
| Compound | Structure | Biological Role | Unique Features |
|---|---|---|---|
| This compound | C4H8N2O4 | Modulates neurotransmission | Hydroxyl group at nitrogen |
| D-Asparagine | C4H8N2O3 | Protein synthesis | No hydroxyl modification |
| L-Asparagine | C4H8N2O3 | Protein metabolism | L configuration affects biological activity |
| N-Hydroxy-L-aspartic acid | C4H8N2O4 | Neuroprotective agent | Hydroxyl group at nitrogen |
Mechanism of Action
The mechanism of action of n-Hydroxy-d-asparagine involves its interaction with specific enzymes and metabolic pathways. It can act as an inhibitor of asparagine synthetase, thereby affecting the synthesis of asparagine. This inhibition can lead to a reduction in the availability of asparagine, which is crucial for the growth and proliferation of certain cancer cells. The compound may also interact with other metabolic enzymes, influencing various biochemical processes.
Comparison with Similar Compounds
Asparagine: The parent compound, lacking the hydroxyl group.
n-Hydroxy-l-asparagine: The l-isomer of n-Hydroxy-d-asparagine.
Hydroxylamine derivatives: Compounds with similar hydroxylamine functional groups.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of the hydroxyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C4H8N2O4 |
|---|---|
Molecular Weight |
148.12 g/mol |
IUPAC Name |
(2R)-2-amino-4-(hydroxyamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C4H8N2O4/c5-2(4(8)9)1-3(7)6-10/h2,10H,1,5H2,(H,6,7)(H,8,9)/t2-/m1/s1 |
InChI Key |
ZBYVTTSIVDYQSO-UWTATZPHSA-N |
Isomeric SMILES |
C([C@H](C(=O)O)N)C(=O)NO |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















